

CAS number and nomenclature for 2-Cyclohexylideneacetic acid

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Compound of Interest

Compound Name: 2-Cyclohexylideneacetic acid

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An In-Depth Technical Guide to **2-Cyclohexylideneacetic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylideneacetic acid (CAS No. 1552-91-6) is a versatile bifunctional organic molecule featuring a carboxylic acid group and an exocyclic double bond integral to a cyclohexane ring. This unique structural arrangement makes it a valuable intermediate and building block in synthetic organic chemistry. While broadly classified as a research chemical, its true significance in the pharmaceutical landscape lies in its structural relationship to precursors for active pharmaceutical ingredients (APIs). Notably, derivatives such as its corresponding nitrile esters are key intermediates in the synthesis of Gabapentin analogues, highlighting the relevance of this scaffold to drug development professionals.^{[1][2]} This guide provides a comprehensive technical overview of its nomenclature, properties, synthesis, analysis, and applications, grounded in established scientific literature and protocols.

Compound Identification and Nomenclature

Precise identification is critical for regulatory compliance, procurement, and research documentation. **2-Cyclohexylideneacetic acid** is cataloged under a unique CAS registry number, ensuring its unambiguous identification worldwide.

| Identifier | Value | Source(s) |
|-------------------|--|---|
| CAS Number | 1552-91-6 | [Pharmaffiliates, Key Organics, Guidechem][1][3][4] |
| IUPAC Name | 2-Cyclohexylideneacetic acid | N/A |
| Molecular Formula | C ₈ H ₁₂ O ₂ | [Pharmaffiliates, Guidechem][1][3] |
| Synonyms | Cyclohexylideneacetic acid; Acetic acid, 2-cyclohexylidene- | [ChemicalBook, Guidechem][1][5] |

Physicochemical Properties

The physical properties of **2-Cyclohexylideneacetic acid** have been reported across various chemical suppliers and databases. It is important to note the discrepancies in reported values, which may arise from different measurement conditions or sample purities. The data presented below reflects this variability and underscores the importance of empirical verification.

| Property | Value | Source |
|------------------|---|---------------------------------|
| Molecular Weight | 140.18 g/mol | [Pharmaffiliates][3] |
| Physical Form | White to Off-White Solid | [ChemicalBook][5] |
| Melting Point | 91 °C | [ChemicalBook][5] |
| Boiling Point | 105-106 °C (at 2 Torr); 281.6 °C (at 760 mmHg) | [ChemicalBook, Guidechem][1][5] |
| Density | 0.927 g/cm ³ (at 25 °C); 1.185 g/cm ³ | [ChemicalBook, Guidechem][1][5] |
| pKa | 4.25 ± 0.41 (Predicted) | [ChemicalBook][5] |
| Refractive Index | 1.593 | [Guidechem][1] |

Synthesis: The Horner–Wadsworth–Emmons Approach

The most direct and efficient synthesis of α,β -unsaturated carboxylic acids from ketones is the Horner–Wadsworth–Emmons (HWE) reaction. This method offers high yields and stereochemical control, making it superior to older methods like the Reformatsky or Wittig reactions for this specific transformation. The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding phosphorane ylide, to react with the carbonyl carbon of cyclohexanone.

Causality and Mechanistic Insight

The choice of the HWE reagent is deliberate. The phosphonate-stabilized carbanion readily adds to the cyclohexanone carbonyl. The resulting betaine intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane ring. This intermediate is unstable and rapidly collapses, eliminating a stable dialkyl phosphate anion and forming the desired carbon-carbon double bond. The thermodynamic stability of the phosphate byproduct is a primary driving force for the reaction, ensuring a high conversion rate. Using a phosphonate reagent bearing a carboxylic acid function directly yields the target molecule without requiring a subsequent hydrolysis step, streamlining the process.^[6]

Experimental Protocol: Synthesis of 2-Cyclohexylideneacetic Acid

The following protocol is adapted from an established procedure for the Horner–Wadsworth–Emmons homologation of ketones to α,β -unsaturated acids.^[6]

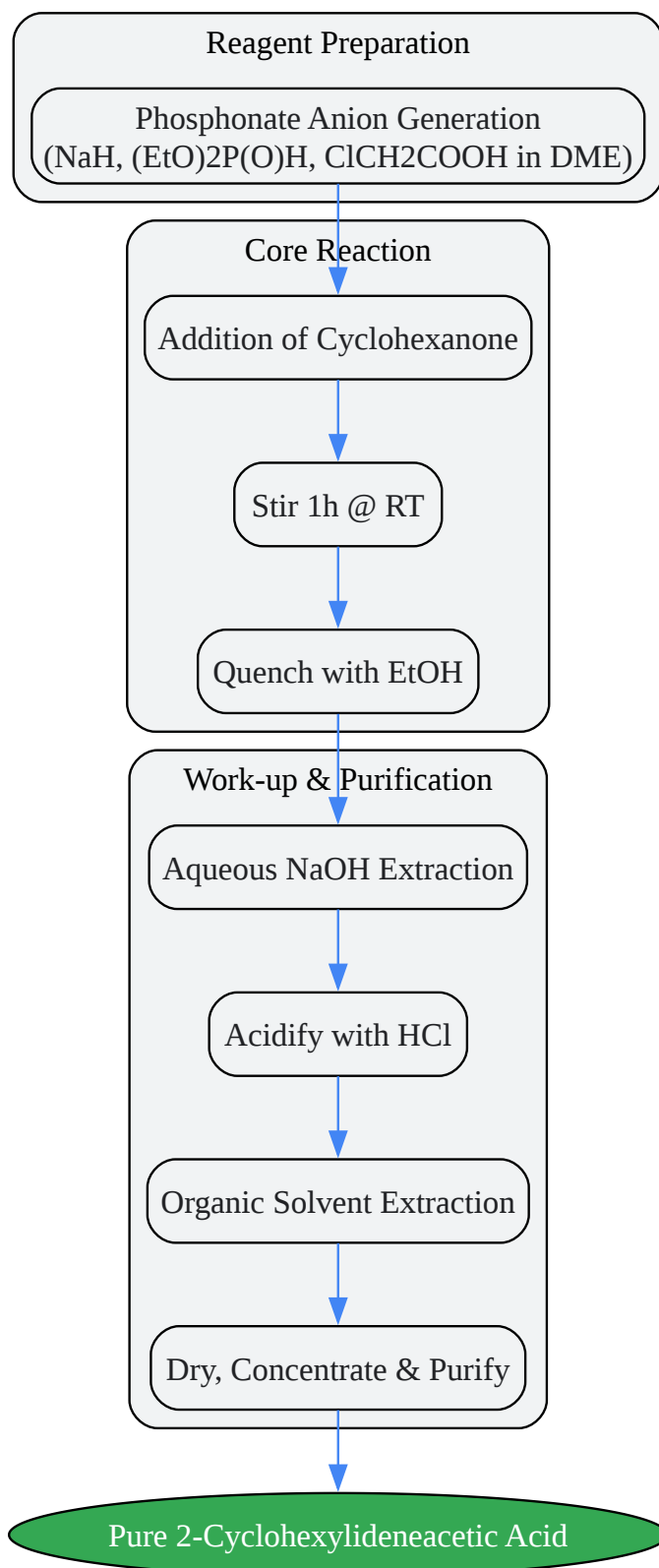
Reagents:

- Diethyl phosphite ((EtO)₂P(O)H)
- Sodium hydride (NaH), 50% dispersion in oil
- Chloroacetic acid (ClCH₂COOH)
- Cyclohexanone
- Dimethoxyethane (DME), anhydrous
- Ethanol (EtOH)

Procedure:

- **Phosphonate Anion Generation:** To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous DME (100 mL). Carefully add sodium hydride (4.46 g, 93 mmol) to the solvent.
- Add diethyl phosphite (4.0 mL, 31 mmol) to the suspension.
- Slowly add chloroacetic acid (31 mmol) to the mixture. Stir until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate reagent.
- **Carbonyl Addition:** Add cyclohexanone (31 mmol) to the reaction mixture. Stir for 1 hour at room temperature.
- **Quenching:** Carefully quench the reaction by the addition of ethanol (5 mL).
- **Work-up and Isolation:**
 - Transfer the mixture to a separatory funnel.
 - Extract the product into the aqueous phase using a 20% aqueous NaOH solution. This converts the carboxylic acid to its water-soluble sodium salt, separating it from unreacted starting materials and oily byproducts.
 - Wash the aqueous layer with diethyl ether to remove any remaining organic impurities.
 - Re-acidify the aqueous extracts with 50% aqueous HCl until the pH is ~1-2. The product, **2-cyclohexylideneacetic acid**, will precipitate or form an oil.
 - Extract the product from the aqueous phase using diethyl ether or ethyl acetate (3x volumes).
 - Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** The crude product can be further purified by distillation or recrystallization to yield the pure acid. A reported yield for this transformation is approximately 80%.^[6]

Synthesis Workflow Diagram



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Caption: Horner–Wadsworth–Emmons synthesis workflow.

Spectroscopic Analysis and Structural Confirmation

Structural elucidation and purity assessment are paramount. The primary techniques for confirming the identity of **2-Cyclohexylideneacetic acid** are NMR and IR spectroscopy.

- **^1H NMR Spectroscopy:** The proton NMR spectrum provides definitive structural information. A patent describing the synthesis of related pharmaceutical compounds reports the following data for the title compound.^[5]
 - ^1H NMR (400 MHz, CDCl_3):
 - δ 11.84 (s, 1H): This broad singlet far downfield is characteristic of the acidic proton of the carboxylic acid group.
 - δ 5.52 (s, 1H): This singlet corresponds to the vinylic proton on the α -carbon. Its chemical shift is indicative of its position adjacent to both a double bond and a carbonyl group.
 - δ 2.74-2.72 (m, 2H) & 2.14 (t, 2H): These signals represent the allylic protons on the cyclohexane ring (carbons adjacent to the double bond). Their multiplicity and integration confirm their positions.
 - δ 1.53-1.52 (m, 6H): This multiplet corresponds to the remaining six protons on the three other methylene groups of the cyclohexane ring.
- **^{13}C NMR Spectroscopy:** The carbon spectrum would be expected to show eight distinct signals: one for the carbonyl carbon (~170-180 ppm), two for the sp^2 hybridized carbons of the double bond, four for the sp^3 hybridized carbons of the cyclohexane ring, and one for the α -carbon.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify key functional groups.
 - $\sim 3300\text{-}2500\text{ cm}^{-1}$: A very broad absorption in this region is characteristic of the O-H stretch of the carboxylic acid dimer.

- $\sim 1700\text{ cm}^{-1}$: A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid.[4]
- $\sim 1650\text{ cm}^{-1}$: An absorption for the C=C stretch of the exocyclic double bond.

Applications in Research and Drug Development

2-Cyclohexylideneacetic acid serves primarily as a sophisticated chemical building block. Its utility is most pronounced in the synthesis of more complex molecules, particularly within the pharmaceutical industry.

- **Intermediate for API Synthesis:** The most direct application relevant to drug development is the role of its derivatives as precursors to Gabapentin analogues.[1][2][7] Gabapentin is a widely prescribed anticonvulsant and analgesic medication.[8] The synthesis of analogues often involves the Knoevenagel condensation of cyclohexanone with ethyl cyanoacetate to produce 2-cyano-**2-cyclohexylideneacetic acid** ethyl ester (CAS 6802-76-2).[1][2] This highlights the industrial relevance of the cyclohexylideneacetic acid scaffold as a key structural motif for accessing this class of drugs.
- **Scaffold in Medicinal Chemistry:** The rigid cyclohexylidene framework combined with the versatile carboxylic acid handle makes this molecule an attractive starting point for creating libraries of compounds for drug discovery. The double bond can be functionalized (e.g., via hydrogenation, epoxidation, or dihydroxylation), and the carboxylic acid can be converted into a wide range of amides, esters, and other functional groups. Patents have been filed for various derivatives of cyclohexyl acetic acids for applications as anti-inflammatory agents, demonstrating the therapeutic potential of this chemical class.[9][10]

Safety and Handling

As a laboratory chemical, **2-Cyclohexylideneacetic acid** must be handled with appropriate precautions. The available safety data for the compound and its close analogues indicates the following hazards:

- **GHS Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Recommended Handling Procedures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
 - Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved respirator.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Cyclohexylideneacetic acid is a chemical intermediate of significant value, bridging basic organic synthesis with advanced pharmaceutical development. Its well-defined synthesis via the Horner–Wadsworth–Emmons reaction and its clear spectroscopic signature make it a reliable component in multi-step synthetic campaigns. For professionals in drug discovery, understanding the chemistry of this scaffold is crucial, not only as a research tool but as a direct precursor to the synthesis of analogues for important drugs like Gabapentin. Proper handling and awareness of its physicochemical properties are essential for its safe and effective use in the laboratory.

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